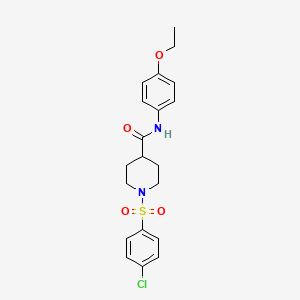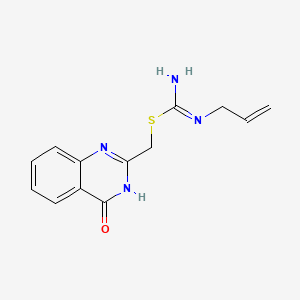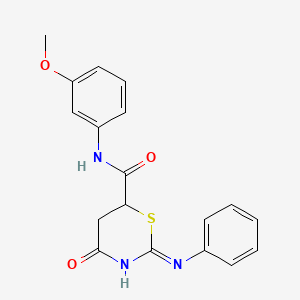![molecular formula C22H19NO5 B11598964 2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)
2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a quinoline core substituted with an ethenyl group linked to a methoxyphenyl moiety, which is further acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Acetylation: The methoxyphenyl moiety can be acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H19NO5/c1-14(24)27-19-12-8-16(13-21(19)26-3)7-10-18-11-9-17-5-4-6-20(22(17)23-18)28-15(2)25/h4-13H,1-3H3/b10-7+ |
InChI Key |
WGYVUBUZIRYKSK-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598882.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)
![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598923.png)

![N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11598943.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11598953.png)

![n-(4-Fluorophenyl)-n'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine](/img/structure/B11598965.png)

